Fosphenytoin (disodium)

Solubility Formulation Science Prodrug Chemistry

Fosphenytoin (disodium), chemically 3-(phosphonooxy)methyl-5,5-diphenyl-2,4-imidazolidinedione disodium salt, is a water-soluble phosphate ester prodrug of the established anticonvulsant phenytoin. It is designed for parenteral administration and is rapidly and completely converted to the active drug, phenytoin, in vivo by endogenous phosphatases, with a conversion half-life of approximately 8–15 minutes.

Molecular Formula C16H13N2Na2O6P
Molecular Weight 406.24 g/mol
Cat. No. B12437084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosphenytoin (disodium)
Molecular FormulaC16H13N2Na2O6P
Molecular Weight406.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)([O-])[O-])C3=CC=CC=C3.[Na+].[Na+]
InChIInChI=1S/C16H15N2O6P.2Na/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23;;/h1-10H,11H2,(H,17,20)(H2,21,22,23);;/q;2*+1/p-2
InChIKeyGQPXYJNXTAFDLT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fosphenytoin Disodium: Scientific Baseline and Procurement-Relevant Characteristics


Fosphenytoin (disodium), chemically 3-(phosphonooxy)methyl-5,5-diphenyl-2,4-imidazolidinedione disodium salt, is a water-soluble phosphate ester prodrug of the established anticonvulsant phenytoin [1]. It is designed for parenteral administration and is rapidly and completely converted to the active drug, phenytoin, in vivo by endogenous phosphatases, with a conversion half-life of approximately 8–15 minutes [2]. As a prodrug, fosphenytoin itself has no known pharmacologic activity before conversion [3]. The compound's critical differentiating feature is its high aqueous solubility (≥15–100 mg/mL in water) , in stark contrast to the very poor water solubility of phenytoin sodium (≤3 mg/mL) [4], which necessitates its formulation in a highly alkaline (pH ~12) vehicle containing propylene glycol and ethanol [5]. This fundamental physicochemical difference underpins all of fosphenytoin's clinically and procedurally meaningful advantages over its parent drug and in-class alternatives.

Why Fosphenytoin Disodium Cannot Be Replaced by Generic Phenytoin: Critical Physicochemical and Safety Differences


While fosphenytoin disodium is a prodrug that delivers the identical active moiety (phenytoin) as generic phenytoin sodium injection, the two compounds are not interchangeable from a procurement, formulary, or clinical protocol perspective. The primary reason lies in their fundamentally different physicochemical properties and formulation requirements, which directly translate into divergent safety and usability profiles. Phenytoin sodium is sparingly soluble in water (20-25 μg/mL) and is therefore formulated with 40% propylene glycol and 10% ethanol at a highly alkaline pH of 12 to achieve solubility [1]. This vehicle is directly responsible for severe local venous irritation, the potentially devastating 'purple glove syndrome' (incidence 1.5-5.9%) [2], and the risk of cardiovascular collapse upon rapid infusion due to the propylene glycol excipient [3]. Fosphenytoin disodium, being freely water-soluble (≥15-100 mg/mL), is formulated as a simple aqueous solution buffered to near-physiological pH (8.6-9.0) [4], completely avoiding these vehicle-mediated toxicities. Therefore, substituting fosphenytoin with generic phenytoin exposes patients to well-documented, preventable harms and eliminates the operational advantages of rapid, filter-free, and intramuscular administration. The selection decision is thus driven not by differences in the active pharmaceutical ingredient but by the critical excipient and formulation differences that dictate product safety and handling.

Fosphenytoin Disodium: A Quantitative Evidence Guide for Differentiated Scientific Selection


Superior Aqueous Solubility Enables Safer Formulation and Eliminates Excipient Toxicity

The aqueous solubility of fosphenytoin disodium is orders of magnitude higher than that of its active metabolite, phenytoin sodium, a fundamental difference that dictates its entire clinical and safety profile . This high solubility allows fosphenytoin to be formulated as a simple aqueous solution without the need for toxic solubilizing excipients [1].

Solubility Formulation Science Prodrug Chemistry

Rapid IV Infusion Rate: Faster Delivery Without Compromising Safety

Fosphenytoin can be safely administered at a significantly faster intravenous infusion rate compared to its parent drug, phenytoin [1]. This is due to the absence of propylene glycol and ethanol in its formulation, which are responsible for the cardiovascular depression associated with rapid phenytoin infusion [2]. The bioequivalence at different infusion rates is achieved through a combination of faster administration and competitive displacement of derived phenytoin from plasma protein binding sites by fosphenytoin [3].

Infusion Rate Emergency Medicine Pharmacokinetics

Drastically Reduced Infusion-Site Reactions: A Head-to-Head Crossover Study

In a randomized, double-blind, crossover study directly comparing a single 30-minute infusion of an equimolar dose of fosphenytoin (375 mg) and phenytoin sodium (250 mg) in healthy volunteers, fosphenytoin demonstrated a vastly superior local tolerability profile [1].

Tolerability Venous Irritation Adverse Events

Validated Intramuscular Administration: A Unique and Critical Alternative Route

Unlike phenytoin sodium, which is not suitable for intramuscular (IM) administration due to erratic absorption and severe local tissue damage, fosphenytoin disodium is well-tolerated and completely absorbed via the IM route, offering a therapeutically equivalent alternative when IV access is unavailable [1]. This is a class-defining feature not shared by its parent drug or many other second-line anticonvulsants for status epilepticus.

Intramuscular Bioavailability Alternative Administration

Near-Physiological Formulation pH Reduces Vessel Irritation

The aqueous formulation of fosphenytoin disodium is buffered to a pH of 8.6-9.0, which is close to physiological pH [1]. This contrasts sharply with the highly alkaline formulation of parenteral phenytoin sodium, which requires a pH of approximately 12 for solubility [2]. The extreme alkalinity of the phenytoin vehicle is a primary driver of its severe local toxicity [3].

Formulation pH Stability

Elimination of the 'Purple Glove Syndrome' Risk: A Quantified Safety Advantage

The 'purple glove syndrome' (PGS) is a recognized, potentially severe complication of intravenous phenytoin administration, characterized by progressive edema, discoloration, and pain in the infused limb [1]. This syndrome, which has a documented incidence of up to 5.9% with IV phenytoin [1], is attributable to the phenytoin vehicle and is not observed with fosphenytoin due to its aqueous formulation and near-physiological pH [2].

Purple Glove Syndrome Adverse Events Patient Safety

Optimal Use Cases for Fosphenytoin Disodium Informed by Quantitative Evidence


Emergency Department and ICU Management of Status Epilepticus

In the treatment of tonic-clonic status epilepticus, rapid drug delivery is paramount. Fosphenytoin disodium is the preferred agent for second-line therapy when IV benzodiazepines fail. The evidence for its 2-3x faster infusion rate (100-150 mg PE/min vs. 50 mg/min for phenytoin) [1] and its drastically reduced venous irritation (phlebitis in 8% of subjects vs. 67% for phenytoin) [2] makes it the superior choice for this time-sensitive, high-acuity setting. Large randomized trials like ESETT have confirmed its efficacy is similar to other second-line agents, solidifying its role when rapid, safe infusion is the priority [3].

Pre-Hospital and Field Administration of Anticonvulsants

The unique ability to administer a complete loading dose of fosphenytoin via the intramuscular (IM) route, with 100% bioavailability [4], makes it invaluable in pre-hospital settings where establishing IV access is challenging or impossible. This is a key differentiator from phenytoin, which is contraindicated for IM use. Rescue squads and paramedics can safely administer fosphenytoin IM to control acute seizures, a scenario where no alternative from the same class exists [5].

Management of Seizures in Patients with Poor Venous Access

For patients with difficult venous access, such as pediatric patients, the elderly, or those with chronic illness, the avoidance of severe local toxicity is a critical concern. The evidence that fosphenytoin administration results in significantly less venous irritation and phlebitis [2] and completely eliminates the risk of 'purple glove syndrome' (a 5.9% risk with IV phenytoin) [6] makes it the product of choice for ensuring patient safety and comfort in these vulnerable populations. The faster, safer infusion also reduces nursing time and the need for multiple IV attempts.

Neurosurgical Prophylaxis and Post-Operative Care

Fosphenytoin is used for the prevention and treatment of seizures in neurosurgical patients. The ability to rapidly achieve therapeutic plasma concentrations without the cardiovascular risks associated with rapid phenytoin infusion [7] is a significant advantage in the peri-operative period. The option for IM administration [5] provides a safe and effective alternative when oral or IV routes are temporarily unavailable post-operatively. The predictable pharmacokinetics and 100% bioavailability [4] ensure reliable seizure prophylaxis during the critical recovery phase.

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